1-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is an organic compound that features a bithiophene moiety, which is a common structural motif in organic electronics and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea undergoes various chemical reactions, including:
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea has several scientific research applications:
Pharmaceuticals: The urea group is a common pharmacophore in medicinal chemistry, and this compound could be explored for its potential biological activities.
Materials Science: The compound’s unique structure allows for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated bithiophene system, which allows for efficient electron or hole mobility.
In Pharmaceuticals: If used as a drug, the compound would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog that lacks the hydroxyethyl and urea groups, used in organic electronics.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic properties.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended oligomer with four thiophene units, used in advanced electronic applications.
Uniqueness
1-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is unique due to its combination of a bithiophene core with hydroxyethyl and urea functionalities. This combination imparts distinct electronic properties and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-7-10(16)12-4-3-11(19-12)9-5-6-18-8-9/h3-6,8,10,16H,2,7H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWRXTLRSCHVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.